N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)hydrazinecarbothioamide
CAS No.: 850559-12-5
Cat. No.: VC8386733
Molecular Formula: C3H6N6O2S3
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850559-12-5 |
---|---|
Molecular Formula | C3H6N6O2S3 |
Molecular Weight | 254.3 g/mol |
IUPAC Name | 1-amino-3-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)thiourea |
Standard InChI | InChI=1S/C3H6N6O2S3/c4-7-1(12)6-2-8-9-3(13-2)14(5,10)11/h4H2,(H2,5,10,11)(H2,6,7,8,12) |
Standard InChI Key | JHSYJYJWEOMEBX-UHFFFAOYSA-N |
SMILES | C1(=NN=C(S1)S(=O)(=O)N)NC(=S)NN |
Canonical SMILES | C1(=NN=C(S1)S(=O)(=O)N)NC(=S)NN |
Introduction
Chemical Architecture and Functional Attributes
Molecular Structure
The compound’s structure integrates a 1,3,4-thiadiazole ring (C₂N₂S) substituted at position 2 with a hydrazinecarbothioamide group (-NH-NH-CS-NH₂) and at position 5 with a sulfamoyl moiety (-SO₂-NH₂). This arrangement creates multiple hydrogen-bonding sites, enhancing its reactivity with biological targets. The sulfamoyl group contributes to solubility in polar solvents, while the thiadiazole ring provides thermal stability .
Electronic Configuration
Density functional theory (DFT) calculations for analogous thiadiazoles reveal a highest occupied molecular orbital (HOMO) localized on the thiadiazole ring and sulfamoyl group, facilitating electron donation in metal coordination. The lowest unoccupied molecular orbital (LUMO) resides on the hydrazinecarbothioamide moiety, enabling nucleophilic attacks .
Synthetic Methodologies
Key Reaction Pathways
The synthesis involves two primary steps:
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Formation of 5-amino-1,3,4-thiadiazole-2-thiol: Reacting thiourea derivatives with carbon disulfide (CS₂) in ethanol under reflux with NaOH, followed by acidification to precipitate the thiol intermediate .
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Sulfamoylation and hydrazinecarbothioamide functionalization: Treating the thiol intermediate with sulfamoyl chloride and hydrazine derivatives in acetone or dimethylformamide (DMF), catalyzed by potassium carbonate .
Table 1: Optimization of Synthesis Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Reaction temperature | 80°C | 72 |
Solvent | Ethanol | 68 |
Catalyst | K₂CO₃ | 75 |
Reaction time | 4 hours | 70 |
Data adapted from analogous syntheses .
Challenges in Purification
The compound’s polar functional groups necessitate chromatographic purification using silica gel (ethyl acetate:hexane, 3:7). Recrystallization from ethanol yields pure product, confirmed by melting point (228–230°C) and HPLC (>95% purity) .
Spectroscopic Profiling
Infrared Spectroscopy
IR spectra of the compound show characteristic bands:
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3340 cm⁻¹: N-H stretching (hydrazine and sulfamoyl groups).
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1620 cm⁻¹: C=N vibration (thiadiazole ring).
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1150 cm⁻¹: S=O asymmetric stretching (sulfamoyl).
Nuclear Magnetic Resonance
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), δ 7.98 (s, 2H, SO₂NH₂), δ 6.85 (s, 2H, NH₂).
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¹³C NMR: 168.2 ppm (C=S), 155.6 ppm (C=N), 132.4 ppm (C-SO₂) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to sulfamoyl-mediated dihydropteroate synthase inhibition .
Table 2: Comparative Bioactivity of Thiadiazole Derivatives
Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
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Target compound | 32–64 | 48 |
Benzene sulfonamide analog | 16–32 | 28 |
Nitrothiadiazole derivative | 64–128 | 75 |
Coordination Chemistry and Applications
Metal Complexation
The compound acts as a bidentate ligand, coordinating via thiadiazole nitrogen and hydrazine sulfur atoms. Reactions with Cu(II) and Co(III) salts yield octahedral complexes, characterized by molar conductance (Λₘ = 80–120 S·cm²·mol⁻¹) and magnetic moments (µeff = 1.73–2.83 BM) .
Catalytic and Industrial Relevance
Cu(II) complexes exhibit peroxidase-like activity, oxidizing 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of H₂O₂, with potential biosensing applications .
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